molecular formula C7H13N3 B13561511 (R)-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine CAS No. 736115-18-7

(R)-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine

Cat. No.: B13561511
CAS No.: 736115-18-7
M. Wt: 139.20 g/mol
InChI Key: HMKKPVLTZFFRFB-ZCFIWIBFSA-N
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Description

®-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine is a chiral amine compound featuring an imidazole ring. Compounds with imidazole rings are often found in biologically active molecules and pharmaceuticals due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Alkylation: The imidazole ring is then alkylated using methyl iodide to introduce the methyl group at the 1-position.

    Chiral Amine Introduction:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form imines or oximes.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Imines or oximes.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The imidazole ring can interact with enzyme active sites, making it a potential enzyme inhibitor.

    Receptor Binding: It can bind to various receptors in the body, influencing biological pathways.

Medicine

    Pharmaceuticals: The compound can be a building block for drugs targeting specific enzymes or receptors.

    Diagnostics: It can be used in diagnostic assays due to its ability to bind to biological targets.

Industry

    Material Science: The compound can be used in the synthesis of polymers or other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The chiral amine group can also interact with chiral centers in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Histamine: Contains an imidazole ring and is involved in immune responses.

    Imidazole: The parent compound of the imidazole family, used in various chemical reactions.

    Clonidine: Contains an imidazole ring and is used as a medication for hypertension.

Uniqueness

®-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine is unique due to its chiral center and specific substitution pattern on the imidazole ring. This gives it distinct chemical and biological properties compared to other imidazole derivatives.

Properties

CAS No.

736115-18-7

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(2R)-1-(1-methylimidazol-4-yl)propan-2-amine

InChI

InChI=1S/C7H13N3/c1-6(8)3-7-4-10(2)5-9-7/h4-6H,3,8H2,1-2H3/t6-/m1/s1

InChI Key

HMKKPVLTZFFRFB-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1=CN(C=N1)C)N

Canonical SMILES

CC(CC1=CN(C=N1)C)N

Origin of Product

United States

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